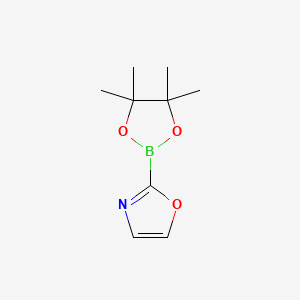![molecular formula C12H16Cl3NS B1431152 2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864014-54-9](/img/structure/B1431152.png)
2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the use of piperidine derivatives in the synthesis of differently functionalized cyclopentenediones. These compounds are synthesized under mild conditions, leading to products with potential applications in pharmaceuticals and materials science (Egorov et al., 2019).
Antibacterial and Antifungal Activities
Piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones showed significant activity against various strains, indicating the potential of piperidine derivatives in developing new antimicrobial agents (ANISETTI & Reddy, 2012).
Enzyme Inhibition for Alzheimer's Disease
In the quest to find new drug candidates for Alzheimer’s disease, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized. These compounds were tested for their enzyme inhibition activity against acetylcholinesterase, a key enzyme in the development of Alzheimer's disease, showcasing the versatility of piperidine derivatives in medicinal chemistry applications (Rehman et al., 2018).
Structural Studies
The synthesis and structural investigation of piperidine derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been conducted to understand their crystal structure and chemical behavior. These studies provide insights into the molecular geometry and potential interactions of piperidine derivatives, which are valuable for the design of new compounds with desired properties (Girish et al., 2008).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9;/h3,5-6,9,15H,1-2,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRGGKKUJYRDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



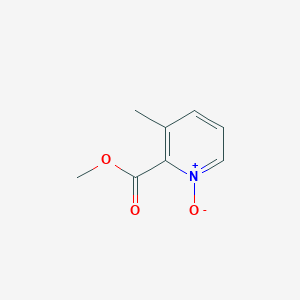
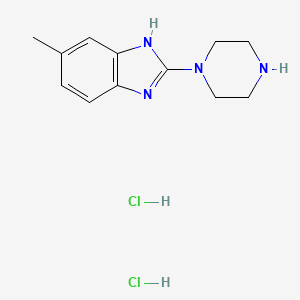
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431074.png)
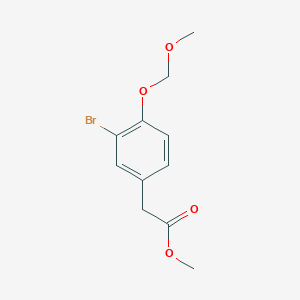
![4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431077.png)
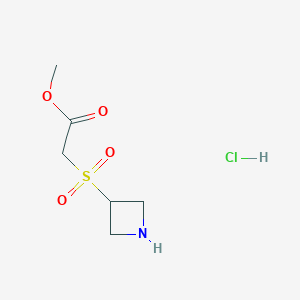

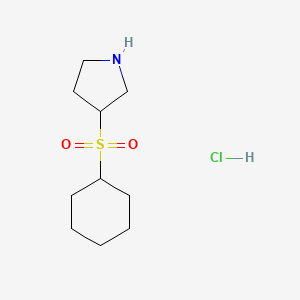
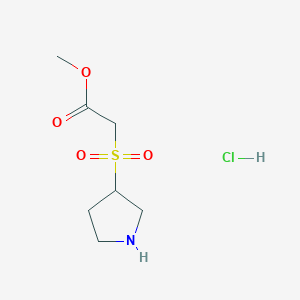
![3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431084.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
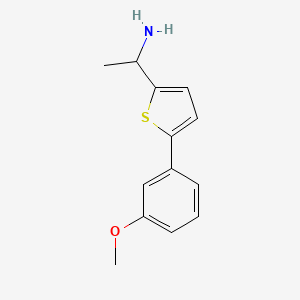
![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)
